

# PD173955: A Comparative Guide to its Tyrosine Kinase Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432

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**PD173955** is a potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative that has been widely studied as a tyrosine kinase inhibitor. Initially recognized for its strong inhibition of Src family kinases, further research has revealed a broader spectrum of activity. This guide provides a comparative analysis of **PD173955**'s cross-reactivity with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of this compound is crucial for its application as a research tool and for guiding the development of more specific inhibitors.

## Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **PD173955** has been quantified against several key tyrosine kinases. The following tables summarize the available half-maximal inhibitory concentration (IC<sub>50</sub>) values from both biochemical and cell-based assays.

Table 1: Biochemical Assay Data for **PD173955** Inhibition

Kinase Target	IC50 (nM)	Assay Type
Bcr-Abl	1-2[1]	In vitro kinase assay
Src	22[2]	In vitro kinase assay
Yes	~22	In vitro kinase assay
c-Kit	~25-50[1]	In vitro autophosphorylation assay
FGFR $\alpha$	Less potent than Src/Abl	Not specified
InsR	No significant activity	Not specified
PKC	No significant activity	Not specified

Table 2: Cell-Based Assay Data for **PD173955** Inhibition

Cell Line/Target	IC50 (nM)	Assay Type
Bcr-Abl dependent cells	2-35[1]	Cell proliferation assay
c-Kit dependent (M07e) cells	40[1]	Cell proliferation assay
IL-3 dependent (M07e) cells	250[1]	Cell proliferation assay
GM-CSF dependent (M07e) cells	1000[1]	Cell proliferation assay

Note: The broader cross-reactivity profile of **PD173955** across a comprehensive kinome scan is not extensively available in the public domain. The selectivity entropy score for **PD173955** has been reported as 3.3, which is considerably higher than that of imatinib (0.8), suggesting a wider range of off-target interactions.

## Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a representative, non-radioactive protocol for a tyrosine kinase inhibition assay.

## General Protocol for Non-Radioactive Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC<sub>50</sub> of an inhibitor against a specific tyrosine kinase.

### 1. Materials:

- Recombinant Tyrosine Kinase
- Specific peptide substrate with a biotin tag
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- **PD173955** or other test inhibitors
- Streptavidin-coated 96-well plates
- Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader capable of measuring absorbance at 450 nm

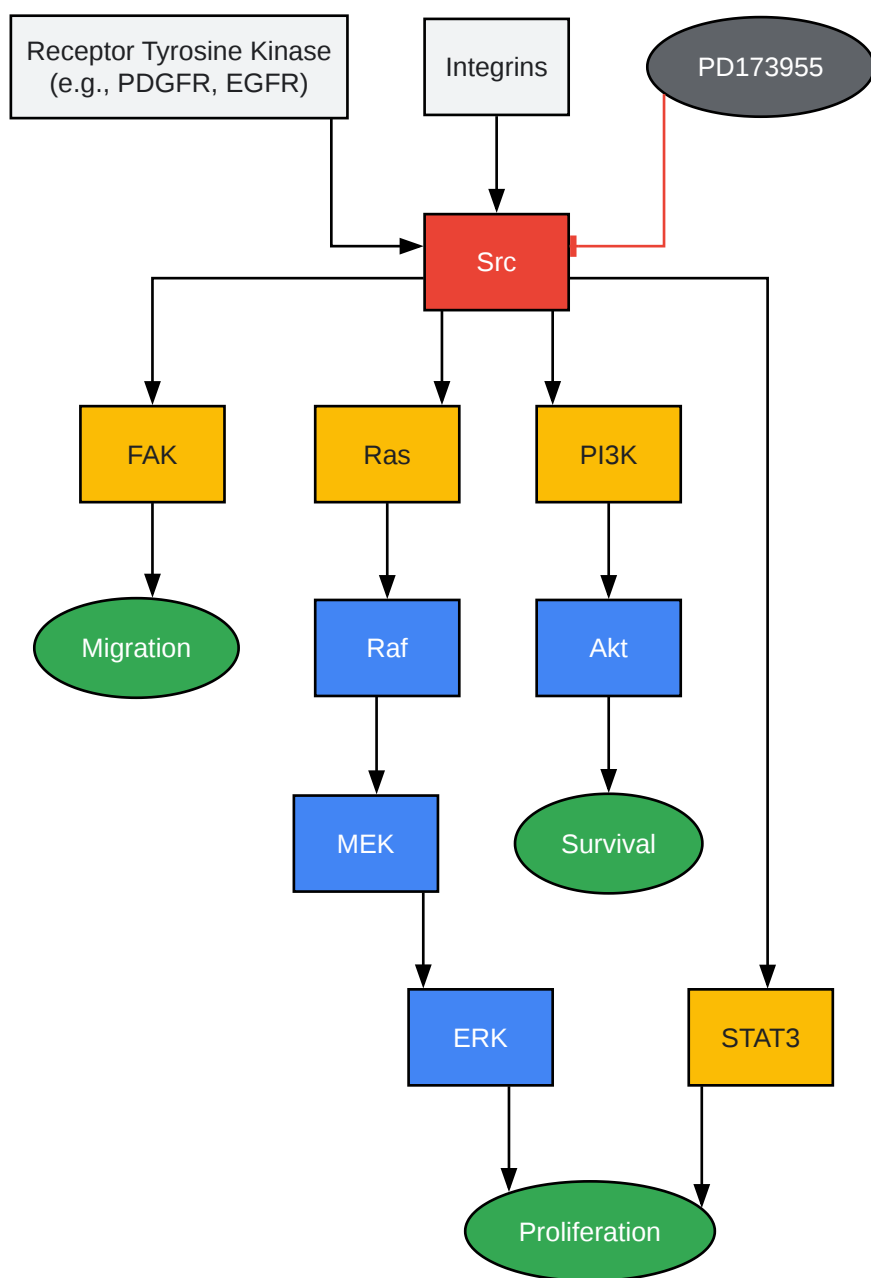
### 2. Procedure:

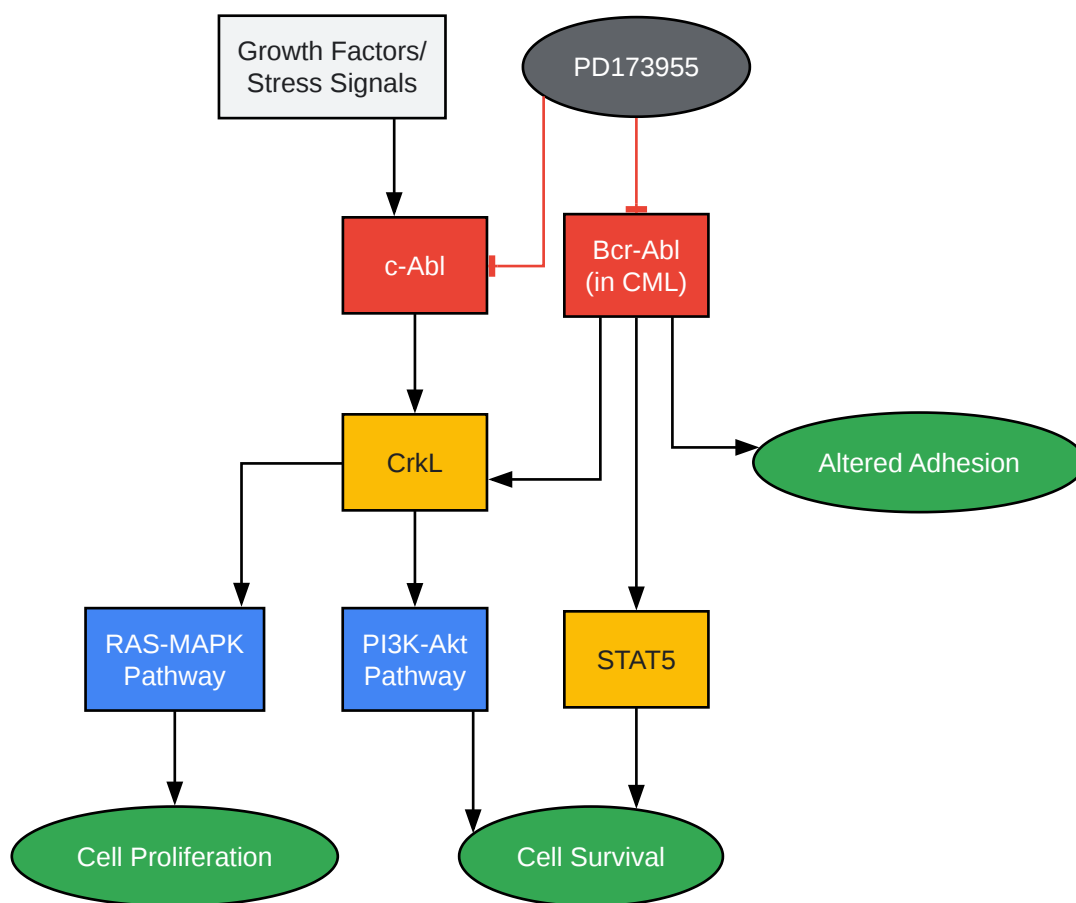
- Plate Preparation: Wash the streptavidin-coated plates twice with wash buffer. Add 100 µL of the biotinylated peptide substrate solution (e.g., 1-5 µg/mL in PBS) to each well and incubate for 1-2 hours at room temperature to allow for binding. Wash the plates three times with wash buffer.

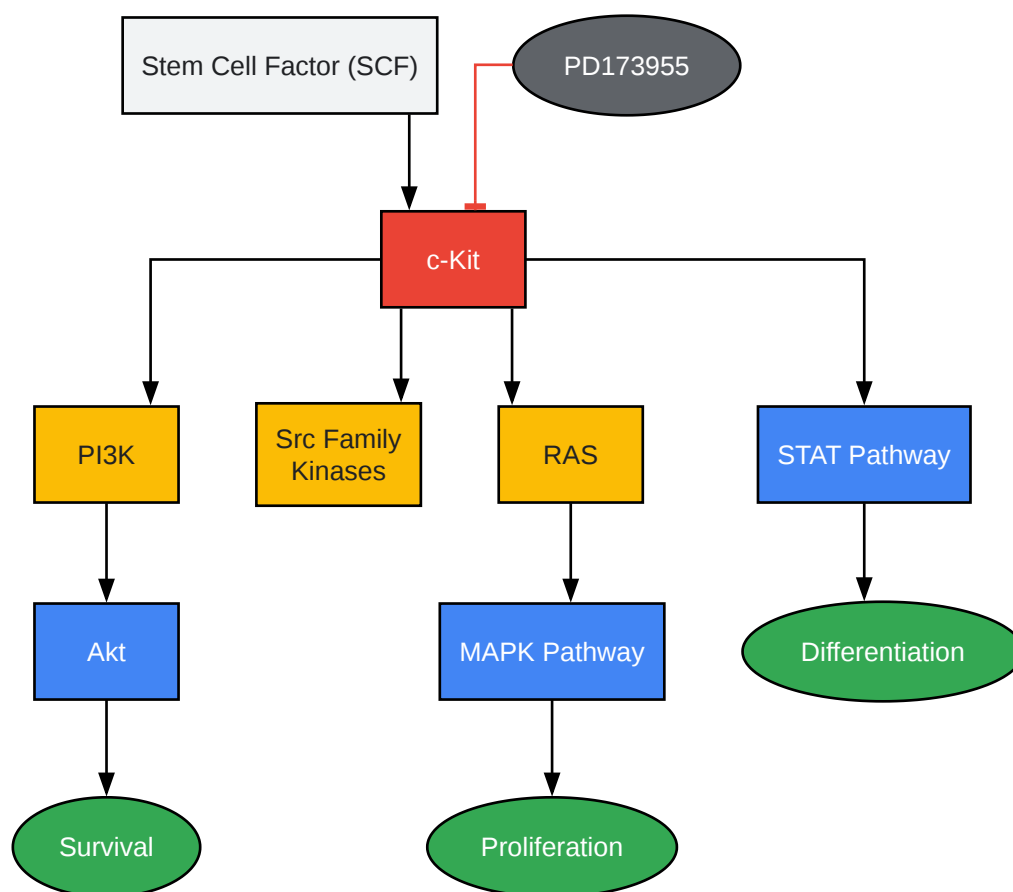
- Kinase Reaction:
  - Prepare serial dilutions of **PD173955** in kinase reaction buffer.
  - In each well, add 50  $\mu$ L of the recombinant kinase solution.
  - Add 25  $\mu$ L of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
  - Pre-incubate for 10-15 minutes at room temperature.
  - Initiate the kinase reaction by adding 25  $\mu$ L of ATP solution (the final concentration should be at or near the  $K_m$  for the specific kinase).
  - Incubate for 30-60 minutes at 30°C.
- Detection:
  - Stop the reaction by washing the wells three times with wash buffer.
  - Add 100  $\mu$ L of the phosphotyrosine-specific HRP-conjugated antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
  - Wash the wells five times with wash buffer.
  - Add 100  $\mu$ L of TMB substrate and incubate in the dark for 15-30 minutes.
  - Stop the color development by adding 100  $\mu$ L of stop solution.
- Data Analysis:
  - Measure the absorbance at 450 nm using a plate reader.
  - Subtract the background absorbance (wells with no kinase).
  - Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by **PD173955**'s primary targets.







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## References

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